Methylbis(perfluorophenyl)borane
Description
Historical Context and Evolution of Perfluorophenylborane Chemistry
The journey into the world of perfluorophenylborane chemistry began with the synthesis of its parent compound, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), by Massey and Park in 1964. iisertvm.ac.inlookchem.com This development marked a pivotal moment, introducing a Lewis acid with remarkable thermal stability and a unique reactivity profile. iisertvm.ac.inlookchem.com The initial research laid the groundwork for a new class of boranes whose properties were significantly altered by the presence of the strongly electron-withdrawing pentafluorophenyl groups.
Over the following decades, the field expanded significantly, most notably with the work of Piers and co-workers who, in 1995, reported on the synthesis and exceptional hydroboration activity of bis(pentafluorophenyl)borane (B69467) (HB(C₆F₅)₂). bldpharm.com This compound, often referred to as Piers' borane (B79455), proved to be a highly effective reagent, further solidifying the importance of perfluorophenylboranes in catalysis and organic synthesis. bldpharm.com The evolution of this area of chemistry has been characterized by the development of new synthetic routes and the discovery of a wide range of applications, from olefin polymerization to frustrated Lewis pair chemistry. bldpharm.comiisermohali.ac.in
Within this broader historical context, the emergence of asymmetrically substituted derivatives like Methylbis(perfluorophenyl)borane represents a more recent and specialized area of investigation. While detailed historical accounts of its specific discovery are not widely documented in seminal literature, its existence is confirmed through its Chemical Abstracts Service (CAS) number, 170151-48-1, and its availability from various chemical suppliers. researchgate.netresearchgate.net Its study is a logical extension of the foundational work on B(C₆F₅)₃ and HB(C₆F₅)₂, aiming to fine-tune the steric and electronic properties of the borane for specific applications.
Overview of the Unique Reactivity Profiles of Perfluorinated Boron Compounds
The reactivity of perfluorinated boron compounds is dominated by the strong electron-withdrawing nature of the pentafluorophenyl (C₆F₅) groups. These groups significantly increase the Lewis acidity of the central boron atom compared to their non-fluorinated counterparts like triphenylborane. This enhanced electrophilicity is a cornerstone of their utility in chemical reactions.
Tris(pentafluorophenyl)borane, for instance, is a powerful Lewis acid capable of activating a wide range of substrates. iisermohali.ac.in It is known to abstract anionic ligands from metal complexes and form stable adducts with even weak Lewis bases. Despite its high Lewis acidity, the B-C bonds in B(C₆F₅)₃ are remarkably inert, and the compound exhibits high thermal stability.
Bis(pentafluorophenyl)borane combines high Lewis acidity with the presence of a reactive B-H bond, making it an exceptionally active hydroborating agent. Its reactivity is attributed to the ready availability of the monomeric borane and its high electrophilicity. bldpharm.com
For This compound , while specific, in-depth reactivity studies are not extensively reported in peer-reviewed literature, its reactivity can be inferred from its structure. It possesses the strong Lewis acidity imparted by the two C₆F₅ groups. The presence of a methyl group, in place of a third C₆F₅ group or a hydride, would modulate its steric and electronic properties. It is expected to be a strong Lewis acid, though likely less acidic than B(C₆F₅)₃. Conference abstracts have noted its formation through slow exchange reactions, indicating a certain level of stability while also participating in dynamic equilibria. iisermohali.ac.in Another abstract mentions its formation from the decomposition of unstable cationic titanium intermediates, highlighting its potential role in organometallic transformations.
The general reactivity of these compounds is summarized in the following table:
| Compound | Key Reactive Feature | Common Applications |
| Tris(pentafluorophenyl)borane | Strong Lewis Acidity | Catalyst in polymerization, frustrated Lewis pairs |
| Bis(pentafluorophenyl)borane | High Lewis Acidity & B-H bond | Hydroboration, Lewis acid catalysis |
| This compound | Strong Lewis Acidity (inferred) | Limited documented research, potential Lewis acid catalyst |
Scope and Significance of Academic Research on this compound
The academic research landscape for This compound is currently limited, with a noticeable scarcity of dedicated studies on its synthesis, characterization, and application. Its existence is primarily documented in chemical databases and by commercial suppliers, and it is mentioned in a few conference proceedings as a product of specific reactions. iisermohali.ac.inresearchgate.netresearchgate.net
This suggests that while the compound is known and accessible for research purposes, it has not yet been the subject of widespread academic investigation. The significance of future research on this compound would lie in several key areas:
Comparative Reactivity Studies: A thorough investigation into its Lewis acidity and catalytic activity compared to B(C₆F₅)₃ and HB(C₆F₅)₂ would provide valuable insights into how the methyl group influences its properties.
Development of Novel Catalytic Systems: The unique steric and electronic profile of this compound could lead to the development of new catalysts with unique selectivity or activity in reactions such as polymerization, hydrosilylation, or frustrated Lewis pair chemistry.
Mechanistic Studies: Investigating the role of this compound in the reactions where it has been observed as a product could elucidate new reaction pathways and mechanisms in organometallic and main-group chemistry.
While the current body of research is sparse, the foundation laid by the extensive studies on other perfluorophenylboranes provides a clear roadmap for future investigations into the potential of this compound as a versatile reagent in its own right.
Structure
2D Structure
Properties
CAS No. |
170151-48-1 |
|---|---|
Molecular Formula |
C13H3BF10 |
Molecular Weight |
359.96 g/mol |
IUPAC Name |
methyl-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C13H3BF10/c1-14(2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h1H3 |
InChI Key |
YQBCCUZMESBDAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Characterization of Methylbis Perfluorophenyl Borane
Established Synthetic Pathways for Methylbis(perfluorophenyl)borane
The synthesis of this compound, MeB(C₆F₅)₂, can be approached through several strategic routes, primarily involving the formation of boron-carbon bonds with the perfluorophenyl and methyl groups. These methods often leverage the reactivity of pre-functionalized boron precursors or involve ligand exchange reactions with other organometallic compounds.
Routes Involving Methyl Anion Transfer
One of the most straightforward conceptual approaches to installing the methyl group is through the transfer of a methyl anion equivalent to a suitable bis(pentafluorophenyl)boron electrophile. A key precursor for this strategy is chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂. This intermediate can be synthesized by the reaction of dimethylbis(pentafluorophenyl)tin with boron trichloride.
The subsequent methylation of ClB(C₆F₅)₂ can be achieved using common methylating agents such as methyllithium (B1224462) (MeLi) or a methyl Grignard reagent (MeMgX). This reaction proceeds via a nucleophilic substitution at the boron center, where the chloride is displaced by the methyl group to furnish the desired this compound. The high reactivity of the organolithium and Grignard reagents necessitates careful control of reaction conditions, typically involving low temperatures and inert atmospheres to prevent side reactions.
Formation via Organometallic Transformations
An alternative and powerful strategy for the synthesis of this compound involves ligand exchange reactions between a suitable boron precursor and an organometallic reagent capable of transferring a methyl group. A prominent example of this approach is the reaction of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, with a methyl-containing organometallic compound.
Studies have shown that the reaction of B(C₆F₅)₃ with trialkylaluminum compounds, such as triethylaluminum, can lead to an exchange of the pentafluorophenyl and alkyl groups. hhu.de This principle can be extended to the synthesis of MeB(C₆F₅)₂ by employing a methyl-aluminum reagent. Similarly, the reaction of B(C₆F₅)₃ with dimethylzinc (B1204448) has been utilized to generate this compound. This redistribution reaction is driven by the relative thermodynamic stabilities of the various organoborane and organozinc species in the reaction mixture. The stoichiometry of the reactants is a critical parameter in controlling the product distribution and maximizing the yield of the desired monosubstituted product.
Another documented method involves the reaction of B(C₆F₅)₃ with zirconocene (B1252598) complexes. For instance, the reaction of tris(pentafluorophenyl)boron with dimethylzirconocene, (C₅H₅)₂Zr(CH₃)₂, can lead to the formation of a cationic zirconocene species and the methyltris(pentafluorophenyl)borate anion, [(C₆F₅)₃BCH₃]⁻. wikipedia.org While this demonstrates the transfer of a methyl group to the boron center, further manipulation would be required to isolate the neutral this compound.
Spectroscopic and Structural Elucidation of this compound and its Adducts
The definitive identification and characterization of this compound and its adducts rely on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of these compounds.
¹H NMR spectroscopy provides information about the methyl protons. The chemical shift and coupling patterns of the methyl signal can be influenced by the electronic environment at the boron center and by coordination to Lewis bases.
¹¹B NMR spectroscopy is particularly informative for boron-containing compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of the substituents. For three-coordinate boranes like MeB(C₆F₅)₂, the ¹¹B NMR signal is typically found in a characteristic downfield region. Upon formation of a four-coordinate adduct with a Lewis base, the boron signal shifts significantly upfield.
¹⁹F NMR spectroscopy is essential for characterizing the pentafluorophenyl groups. The spectra typically show distinct resonances for the ortho-, meta-, and para-fluorine atoms, and their chemical shifts can provide insights into the electronic effects of the boron center and any coordinated Lewis bases.
¹³C NMR spectroscopy complements the proton and fluorine data, providing information about all carbon atoms in the molecule, including the methyl carbon and the carbons of the pentafluorophenyl rings.
The formation of adducts with Lewis bases, such as phosphines or pyridines, is a characteristic feature of Lewis acidic boranes. The formation of these adducts can be readily monitored by NMR spectroscopy, with the changes in chemical shifts of the ¹H, ¹¹B, and ¹⁹F nuclei providing strong evidence for coordination.
Below are interactive tables summarizing typical spectroscopic data for related fluorophenylboranes and their adducts, which can serve as a reference for the characterization of this compound.
Table 1: Representative ¹¹B NMR Chemical Shift Data for Selected Boranes and Adducts
| Compound | ¹¹B Chemical Shift (ppm) | Coordination |
| Tris(pentafluorophenyl)borane | ~60 | 3 |
| Bis(pentafluorophenyl)borinic acid | ~41 | 3 |
| Tris(pentafluorophenyl)borane-water adduct | ~0 | 4 |
| Tris(pentafluorophenyl)borane-trimethylphosphine adduct | Not specified | 4 |
Table 2: Representative ¹⁹F NMR Chemical Shift Data for Tris(pentafluorophenyl)borane
| Fluorine Position | Chemical Shift (ppm) |
| ortho-F | ~ -128 |
| para-F | ~ -142 |
| meta-F | ~ -160 |
Table 3: Key Bond Lengths (Å) in a Trimethylphosphine-Tris(pentafluorophenyl)borane Adduct researchgate.net
| Bond | Bond Length (Å) |
| P-B | 2.061(4) |
| B-C | 1.644(2) |
| P-C | 1.808(2) |
Fundamental Electronic Structure and Enhanced Lewis Acidity of Methylbis Perfluorophenyl Borane
Quantum Chemical Investigations of Electronic Properties and Electrophilicity
Theoretical chemistry provides powerful tools to probe the electronic landscape of molecules. For methylbis(perfluorophenyl)borane, computational studies, particularly those employing quantum chemical methods, have been instrumental in understanding its Lewis acidic nature. These investigations offer insights into the electron distribution, orbital energies, and the intrinsic propensity of the boron atom to accept electron density.
Density Functional Theory (DFT) has emerged as a robust method for predicting the molecular and electronic structures of organoboron compounds. DFT calculations allow for a detailed examination of the electronic environment of the boron atom in this compound. The strong electron-withdrawing nature of the two perfluorophenyl (C₆F₅) groups significantly influences the electron density at the boron center. This inductive effect, a consequence of the high electronegativity of the fluorine atoms, renders the boron atom in this compound highly electrophilic.
Computational studies on related tris(fluoroaryl)boranes have shown that the placement of fluorine atoms on the aryl rings can be used to tune the Lewis acidity over a considerable range. nih.gov Substitution at the ortho position of the phenyl ring has a particularly pronounced effect on increasing the binding energy to a Lewis base, thereby enhancing Lewis acidity. nih.gov While specific DFT studies exclusively on this compound are not extensively detailed in the public domain, the principles derived from studies on compounds like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are highly relevant. nih.gov For B(C₆F₅)₃, DFT calculations have been employed to investigate its Lewis acidity in the context of metal-free catalysis, highlighting the role of frontier molecular orbital interactions. nih.gov It is well-established that trivalent boron compounds are electron-deficient due to an empty p-orbital on the boron atom, making them isoelectronic with carbocations and thus strong Lewis acids. acs.org
A quantitative measure of Lewis acidity can be obtained through the computational determination of anion affinities. The hydride affinity (HA) and methyl anion affinity (MAA) are particularly useful metrics. These values represent the enthalpy change for the binding of a hydride ion (H⁻) or a methyl anion (CH₃⁻) to the Lewis acid, respectively. A higher anion affinity indicates a stronger Lewis acid.
Comparative Analysis of Lewis Acidity within the Perfluorophenylborane Family
The Lewis acidity of this compound is best understood when compared to other members of the perfluorophenylborane family, most notably tris(pentafluorophenyl)borane (B(C₆F₅)₃). The substitution of one electron-withdrawing C₆F₅ group in B(C₆F₅)₃ with an electron-donating methyl group in CH₃B(C₆F₅)₂ leads to a moderation of the Lewis acidity.
Experimental evidence for this difference in Lewis acidity can be seen in their reactivity. For instance, in certain cyclization reactions, B(C₆F₅)₃ acts as a strong Lewis acid that can facilitate C₆F₅ group transfer. nih.gov When the same reaction is attempted with CH₃B(C₆F₅)₂, a mixture of products resulting from both C₆F₅ and CH₃ group transfer is observed, indicating a difference in the lability of the groups attached to the boron center, which is a reflection of the altered Lewis acidity. nih.gov
Table 1: Qualitative Comparison of Lewis Acidity in the Perfluorophenylborane Family
| Compound | Formula | Relative Lewis Acidity | Key Factors |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Very High | Three strongly electron-withdrawing C₆F₅ groups. |
| This compound | CH₃B(C₆F₅)₂ | High | Two electron-withdrawing C₆F₅ groups, one electron-donating CH₃ group. |
This table provides a qualitative comparison based on established chemical principles.
Steric and Electronic Factors Influencing Boron Electrophilicity in this compound
The electrophilicity of the boron atom in this compound is a result of a delicate interplay between steric and electronic factors.
Electronic Factors: The primary electronic influence is the strong inductive (-I) effect of the two perfluorophenyl rings. The fluorine atoms pull electron density away from the boron center, increasing its positive character and thus its electrophilicity. This is partially counteracted by the electron-donating (+I) effect of the methyl group. This electronic push-pull system finely tunes the Lewis acidity of the boron center.
Mechanistic Insights into Reactivity and Bond Activation Mediated by Methylbis Perfluorophenyl Borane
Anion Abstraction Chemistry
Methylbis(perfluorophenyl)borane, with the chemical formula CH₃B(C₆F₅)₂, is a powerful electrophile, a characteristic derived from the presence of two electron-withdrawing pentafluorophenyl groups attached to the boron center. This high degree of Lewis acidity dictates its reactivity, primarily through the abstraction of anionic species from various substrates. This section details the key anion abstraction processes mediated by this borane (B79455).
Methyl Anion Abstraction Processes
A notable reaction pathway for this compound involves the abstraction of a methyl anion (methide) to form a tetra-coordinate borate (B1201080) species. This process is particularly relevant in the context of organometallic chemistry. For instance, research has shown that this compound reacts with certain zirconocene (B1252598) complexes. In a reaction involving a methyl zirconocene complex, Cp*₂Zr(Me)OMes, and carbon monoxide, this compound facilitates the formation of a unique acetyl(methyl)borate zirconocene complex. lookchem.com
The mechanism proceeds via the interaction of the Lewis acidic boron center with the methyl group on the zirconocene, leading to a methyl group transfer. This forms the anionic borate complex [H₃C-B(C₆F₅)₂-acetyl]⁻, which acts as the counter-ion to the resulting zirconocene cation. This transformation highlights the borane's capacity to activate organometallic species by abstracting alkyl anions, thereby generating a catalytically active site or a stable ion pair.
Table 1: Example of Methyl Anion Abstraction by this compound
| Reactants | Product | Description | Reference |
| Cp*₂Zr(Me)OMes, CO, H₃C-B(C₆F₅)₂ | Acetyl(methyl)borate Zirconocene Complex | The borane abstracts a methyl group as part of a process to form a stable zirconocene ion pair containing an acetyl(methyl)borate anion. | lookchem.com |
Hydride Abstraction from Diverse Substrates
Hydride abstraction is a quintessential reactivity mode for highly electrophilic boranes. This process is extensively documented for the parent compound, Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and provides a framework for understanding the expected behavior of this compound. bohrium.comrsc.orgresearchgate.net The abstraction of a hydride ion (H⁻) from a substrate generates a hydridoborate anion, [H₃CB(C₆F₅)₂H]⁻, and a cationic substrate, typically a carbocation or an iminium ion.
The activation of C(sp³)–H bonds by strong Lewis acids like perfluorophenyl boranes is a significant area of research for developing metal-free catalytic systems. cardiff.ac.ukcardiff.ac.uk The mechanism involves the direct interaction of the electrophilic boron atom with a C-H bond, leading to the heterolytic cleavage of the bond. This hydride abstraction generates a carbocation and the corresponding hydridoborate anion.
This reactivity is the basis for various catalytic transformations, such as the isomerization of alkenes. cardiff.ac.ukcardiff.ac.uk For example, an allylic C-H bond can be targeted, leading to the formation of an allyl cation. Subsequent re-delivery of the hydride from the borate anion to a different position can result in the formation of a more thermodynamically stable alkene isomer. While specific studies detailing this pathway for this compound are not as prevalent as for B(C₆F₅)₃, its strong Lewis acidity suggests a high potential for mediating similar C(sp³)–H activation processes.
Boranes are known to mediate hydride abstraction from C-H bonds positioned alpha or gamma to a nitrogen atom in amino compounds. rsc.orgresearchgate.netcardiff.ac.uk This reaction generates a highly reactive iminium hydridoborate salt. The resulting iminium ion is a potent electrophile and can participate in a wide range of subsequent stoichiometric and catalytic reactions. rsc.orgcardiff.ac.uk
The process is initiated by the borane abstracting a hydride from the α- or γ-position of the amine. This reactivity has been harnessed for:
Dehydrogenation: Formation of enamines or imines.
Isomerization: Migration of double bonds within an amino scaffold.
Transfer Hydrogenation: The generated iminium hydridoborate can act as a hydride donor to reduce other substrates. cardiff.ac.uk
Again, Tris(pentafluorophenyl)borane is the most studied borane for this transformation, but the fundamental electronic properties of this compound make it a capable, if less explored, reagent for this type of reactivity.
Pentafluorophenyl Group Transfer Mechanisms
While less common than hydride or alkyl anion abstraction, the transfer of a pentafluorophenyl (C₆F₅) group from the boron center is another possible mechanistic pathway. This reaction typically occurs in organoborate salts under specific conditions, such as photochemical irradiation. sci-hub.senih.gov For instance, irradiation of certain borate salts has been shown to induce the transfer of a C₆F₅ group to a cationic species, generating a new C-C bond. sci-hub.senih.gov
In the context of this compound, a pentafluorophenyl transfer would involve the cleavage of a B-C₆F₅ bond within a borate complex, [H₃CB(C₆F₅)₂-R]⁻. This pathway is in competition with the transfer of the methyl or other 'R' group. The relative stability of the B-C₆F₅ bond makes this process less favorable than the abstraction of more labile groups like hydride. However, studies on related systems have noted the transfer of C₆F₅ groups between Lewis acidic centers, such as from boron to aluminum, indicating the feasibility of this mechanism under appropriate conditions. lookchem.com
Coordination Chemistry and Adduct Formation
The strong Lewis acidity of this compound governs its coordination chemistry, leading to the formation of stable adducts with a wide variety of Lewis bases. This interaction is the initial step in many of its catalytic and stoichiometric reactions. The borane can form adducts with neutral bases (e.g., ethers, amines, phosphines) and anionic ligands.
The reactivity of the related boranes ClB(C₆F₅)₂ and HB(C₆F₅)₂ with late transition metal complexes provides insight into the coordination behavior of the bis(pentafluorophenyl)boryl moiety. nih.govcardiff.ac.uk These boranes react with metal centers to form novel boryl complexes, where the boron atom is directly bonded to the transition metal. nih.gov This demonstrates the ability of the -B(C₆F₅)₂ group to act as a ligand in organometallic chemistry.
Furthermore, the formation of adducts with simple Lewis bases like dimethyl sulfide (B99878) is a fundamental property, often utilized to stabilize and handle highly reactive boranes. researchgate.net The formation of the acetyl(methyl)borate zirconocene complex is also a prime example of its coordination chemistry, where the borane coordinates a methyl group to form a stable anionic adduct that persists as part of an ion pair. lookchem.com
Table 2: Examples of Coordination Chemistry with Related Bis(pentafluorophenyl)boranes
| Borane | Reactant | Product Type | Description | Reference |
| ClB(C₆F₅)₂ | [Mn(CO)₅]⁻ | Metal-Boryl Complex | Salt elimination leads to the formation of (OC)₅Mn-B(C₆F₅)₂, a complex with a direct manganese-boron bond. | nih.gov |
| ClB(C₆F₅)₂ | [(η⁵-C₅H₅)Fe(CO)₂]⁻ | Metal-Boryl Complex | Salt elimination generates (η⁵-C₅H₅)Fe(CO)₂-B(C₆F₅)₂, featuring an iron-boron bond. | nih.gov |
| HB(C₆F₅)₂ | H₃B·SMe₂ | Borane Adduct Exchange | Ligand exchange occurs to form stabilized adducts such as (C₆F₅)H₂B·SMe₂. | researchgate.net |
Stable and Transient Adducts with Neutral Lewis Bases
This compound, MeB(C₆F₅)₂, is a potent Lewis acid, a characteristic attributed to the strong electron-withdrawing nature of the two perfluorophenyl groups. This high Lewis acidity dictates its propensity to form adducts with a wide array of neutral Lewis bases. The stability of these adducts can range from transient intermediates to isolable, stable compounds, largely dependent on the nature of the Lewis base and the steric environment around the interacting centers.
Strong neutral Lewis bases readily form stable adducts with MeB(C₆F₅)₂. For instance, the reaction with triphenylphosphine (B44618) oxide ((C₆H₅)₃PO) and p-fluorobenzonitrile (p-F-C₆H₄CN) leads to the formation of stable complex salts. nih.govaminer.cn Similarly, nitrogen-based Lewis bases such as pyridine (B92270) and acetonitrile (B52724) form simple, characterizable boron Lewis acid adducts. rsc.org The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base into the empty p-orbital of the boron atom, creating a dative covalent bond. The stability of these adducts is often sufficient to allow for their isolation and characterization by techniques such as X-ray crystallography. nih.govaminer.cnrsc.org
In contrast, with weaker or sterically hindered Lewis bases, the interaction with MeB(C₆F₅)₂ may result in the formation of transient adducts. These species are often not directly observable but are inferred as key intermediates in reaction pathways. For example, in the context of Frustrated Lewis Pair (FLP) chemistry, the initial interaction between MeB(C₆F₅)₂ and a bulky Lewis base may be a fleeting adduct that, due to steric repulsion, cannot collapse into a classical, stable adduct. wikipedia.org This "frustration" leads to unquenched reactivity that can be harnessed for the activation of small molecules. The dynamic behavior of adducts has been observed in solution, for example, with certain imidazole (B134444) complexes of tris(pentafluorophenyl)borane, a related Lewis acid, which show temperature-dependent NMR spectra indicative of restricted rotation and exchange processes. rsc.org
The table below summarizes the interaction of MeB(C₆F₅)₂ and related perfluorophenyl boranes with various neutral Lewis bases, highlighting the nature of the resulting adduct.
| Lewis Base | Borane | Adduct Type |
| Triphenylphosphine oxide | MeB(C₆F₅)₂ | Stable Adduct nih.govaminer.cn |
| p-Fluorobenzonitrile | MeB(C₆F₅)₂ | Stable Adduct nih.govaminer.cn |
| Pyridine | Intramolecular P/B FLP | Boron Lewis Acid Adduct rsc.org |
| Acetonitrile | Intramolecular P/B FLP | Boron Lewis Acid Adduct rsc.org |
| Alkyl isocyanides | Intramolecular P/B FLP | Boron Lewis Acid Adduct rsc.org |
| trans-Cinnamic aldehyde | Intramolecular P/B FLP | Boron Carbonyl Adduct rsc.org |
Frustrated Lewis Pair (FLP) Interactions and Ion Pair Formation
This compound is a key component in the field of Frustrated Lewis Pair (FLP) chemistry. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows the FLP to engage in a variety of chemical transformations, most notably the heterolytic cleavage of small molecules.
When MeB(C₆F₅)₂ is combined with a bulky Lewis base, such as a sterically encumbered phosphine (B1218219) or amine, the formation of a dative bond is prevented. This creates a reactive pair with independent Lewis acidic (borane) and Lewis basic sites. This "frustrated" system can then interact with a third substrate molecule. A prominent example is the activation of dihydrogen (H₂). The Lewis acidic boron atom and the Lewis basic atom of the partner molecule cooperatively attack the H₂ molecule, leading to its heterolytic cleavage and the formation of a phosphonium (B103445) or ammonium (B1175870) cation and a hydridoborate anion. wikipedia.org This process effectively forms an ion pair, for instance, [H-Base]⁺[H-B(R)X₂]⁻.
The formation of ion pairs is a central theme in the reactivity of MeB(C₆F₅)₂ within FLP systems. The reaction of diphenylphosphanylethyne with H₃CB(C₆F₅)₂ results in a heterocyclic dimer through a process involving substituent exchange, indicative of complex addition and rearrangement pathways facilitated by FLP interactions. nih.gov Furthermore, the reaction of MeB(C₆F₅)₂ with early transition metal alkyl complexes can lead to methide abstraction, generating a cationic metal center and a [Me₂B(C₆F₅)₂]⁻ anion, a clear instance of ion pair formation. epa.gov
The reactivity of these ion pairs is a subject of ongoing research. For example, the ion pair [TMPH]⁺[HB(C₆F₅)₃]⁻ (where TMP = 2,2,6,6-tetramethylpiperidine), formed from the reaction of an FLP with H₂, can subsequently react with carbon dioxide. nih.gov This highlights the potential of FLP-generated ion pairs to participate in further chemical transformations.
Organometallic Reactions and Transformation Pathways
Reactivity with Early Transition Metal Alkyl and Hydride Complexes
This compound exhibits significant reactivity towards early transition metal alkyl and hydride complexes, primarily driven by its strong Lewis acidity. A key reaction is the abstraction of an alkyl or hydride group from the metal center to form a stable borate anion and a coordinatively unsaturated, cationic metal complex.
In its reaction with early transition metal alkyl complexes, such as those of zirconium, MeB(C₆F₅)₂ can abstract a methyl group (methide) to generate a cationic metal species. epa.gov This process is fundamental to the activation of metallocene catalysts for olefin polymerization. The reaction of a precatalyst like (1,2-Me₂Cp)₂ZrMe₂ with a Lewis acid such as B(C₆F₅)₃ results in the formation of a contact ion pair, [(1,2-Me₂Cp)₂ZrMe]⁺[MeB(C₆F₅)₃]⁻. epa.gov The formation of this ion pair is the initial and crucial step in generating the active catalytic species. The strength of the Lewis acid is directly correlated with the enthalpy of this ion pair formation. epa.gov
The reactivity with early transition metal hydride complexes follows a similar pathway, involving hydride abstraction. researchgate.net Early transition metal hydrides are highly reactive species themselves and are key intermediates in numerous catalytic processes, including hydrogenation and polymerization. researchgate.net The interaction with a strong Lewis acid like MeB(C₆F₅)₂ can facilitate the generation of cationic metal hydride species, which are often highly reactive and can participate in subsequent bond activation and functionalization reactions. Theoretical studies on late transition metal boryl and borane hydrides have highlighted the nuanced reactivity of terminal versus bridging hydrides, which is influenced by the electronic structure of the metal-boron system. rsc.orgresearchgate.net For instance, in cobalt(III) hydride complexes appended with borane moieties, cooperative effects between the metal hydride and the Lewis acidic borane in bond activation have been observed. rsc.org
Carborylation and Other Element-Carbon Bond Forming Reactions
This compound and related highly electrophilic boranes are potent reagents for carboboration reactions, which involve the addition of both a boron atom and a carbon-based group across an unsaturated C-C bond. researchgate.net
The 1,1-carboboration reaction is a powerful tool for the synthesis of highly substituted alkenylboranes. nih.govrsc.org In this reaction, both the boron atom and an organic group from the borane add to the same carbon atom of an alkyne. The use of strongly electrophilic boranes like MeB(C₆F₅)₂ allows these reactions to proceed under mild conditions. researchgate.netrsc.org
For terminal alkynes, the reaction with R-B(C₆F₅)₂ reagents often proceeds via a 1,2-hydride shift to yield the corresponding alkenylboranes. researchgate.netrsc.org More remarkably, internal alkynes can also undergo 1,1-carboboration with these powerful Lewis acids, a process that can even involve C-C bond cleavage. researchgate.netrsc.org
A notable feature of these reactions is the ability of various substituents to act as the migrating group. Besides alkyl and aryl groups, substituents containing phosphorus, sulfur, or even another boron atom can migrate from the alkyne to the adjacent carbon. researchgate.net This versatility has been exploited in the synthesis of various heterocyclic compounds. For instance, sequential 1,1-carboboration reactions of geminal bis(alkynyl) derivatives can lead to the formation of boryl-substituted phospholes, thiophenes, and boroles. researchgate.netnih.gov
The reaction of 1-(trimethylsilyl)propyne with halogenoboranes of the type XB(C₆F₅)₂ (where X is Cl or Br) initially forms an alkenylborane, which can then undergo a subsequent 1,1-alkenylboration with another molecule of the alkyne to produce a persubstituted 3-boryl-2,4-hexadiene. nih.govrsc.org Similarly, bis(trimethylsilyl)butadiyne reacts with ClB(C₆F₅)₂ through a sequence of 1,1-carboboration steps to yield a persubstituted borylated octadiendiyne. rsc.org In some cases, a competition between cyclization and 1,1-carboboration is observed, as in the reaction of B(C₆F₅)₃ with propargyl amides, where steric hindrance can favor the 1,1-carboboration pathway. nih.gov
Activation of Small Molecules (e.g., Carbon Monoxide, Carbon Dioxide)
The unquenched reactivity of MeB(C₆F₅)₂ and related compounds, particularly within the framework of Frustrated Lewis Pairs (FLPs), enables the activation of small, typically inert molecules like carbon monoxide (CO) and carbon dioxide (CO₂).
Carbon Monoxide (CO): Strongly Lewis acidic boranes can form adducts with carbon monoxide. nih.gov While simple borane carbonyl (H₃BCO) is known, more electron-deficient boranes form more stable adducts. nih.govwikipedia.org In the context of FLPs, the reaction with CO can be more complex. For example, an intramolecular FLP has been shown to form a thermally stable adduct with CO, which upon heating, can rearrange to an acyl borane. rsc.org This intermediate can then undergo CO bond cleavage in the presence of electrophiles, demonstrating the potential for using CO as a C1 synthon in the synthesis of heterocyclic compounds. rsc.org
Carbon Dioxide (CO₂): The activation of CO₂ by FLPs involving perfluorophenylboranes has been well-documented. wikipedia.org An FLP system composed of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and B(C₆F₅)₃ activates CO₂ to form a boratocarbamate-TMPH ion pair. nih.gov In the presence of a hydrosilane, this system can catalytically reduce CO₂ to methane. nih.gov Bis-boranes have also been shown to bind CO₂ in either a monodentate or bidentate fashion, leading to the formation of unique heterocyclic structures. rsc.org Furthermore, some triazolylidene-borane adducts can capture atmospheric CO₂ and convert it to formate, which can then be released to regenerate the adduct, closing a catalytic cycle. nih.gov These examples underscore the potential of MeB(C₆F₅)₂ and its derivatives in the challenging field of CO₂ capture and utilization. researchgate.net
Catalytic Applications Derived from Methylbis Perfluorophenyl Borane Chemistry
Olefin Polymerization and Oligomerization Activation
Perfluoroarylboranes, including methylbis(perfluorophenyl)borane and its close analog tris(pentafluorophenyl)borane (B72294), are pivotal in the activation of transition metal complexes for the polymerization and oligomerization of olefins. These boranes function as potent Lewis acids, capable of abstracting an alkyl or hydride group from a precatalyst to generate a catalytically active cationic metal center.
Role in Metallocene and Post-Metallocene Catalyst Activation
This compound and related perfluoroarylboranes serve as crucial co-catalysts for both metallocene and post-metallocene catalysts in olefin polymerization. mdpi.comd-nb.info Metallocene catalysts, while offering good control over polymer microstructure, often require activation to exhibit their full catalytic potential. wikipedia.org Similarly, post-metallocene catalysts, which represent a broader class of single-site catalysts, also rely on these activators for their function. wikipedia.orgresearchgate.net The activation process typically involves the reaction of the borane (B79455) with a metal-alkyl precatalyst, leading to the formation of a cationic metal-alkyl active species and a non-coordinating borate (B1201080) anion. mdpi.com
For instance, the activation of zirconocene (B1252598) alkyls with tris(pentafluorophenyl)borane generates highly active, cation-like homogeneous polymerization catalysts. documentsdelivered.com The resulting cationic active center, paired with a bulky, weakly coordinating anion derived from the borane, facilitates the insertion of olefin monomers. mdpi.com This approach provides an alternative to the traditionally used and costly methylaluminoxane (B55162) (MAO) activators. mdpi.comresearchgate.net The use of perfluoroarylborates is considered a key development in creating the new generation of co-catalysts for olefin polymerization. mdpi.com
Influence on Ion Pair Dynamics and Polymerization Activity
The nature of the ion pair formed between the cationic catalyst and the borate anion significantly influences the polymerization activity. The separation and dynamics of this ion pair are critical factors. Looser ion pairs, where the anion has a weaker interaction with the cationic metal center, generally lead to higher catalytic activity. mdpi.com
Studies comparing different borate anions have shown that the structure of the anion affects ion pair dynamics. For example, dynamic NMR studies have revealed that ion pair reorganization can be significantly more rapid with certain borane activators compared to others, suggesting looser ion pairing. figshare.com The choice of the borate counteranion can influence the catalytic performance, with some anions leading to more effective stabilization of the cationic species. nih.gov The relative coordinating tendencies of different borate anions have been estimated, with an order of MeB(C₆F₅)₃⁻ > B(C₆F₄TBS)₄⁻ ≈ B(C₆F₄TIPS)₄⁻ > B(C₆F₅)₄⁻ being reported. figshare.com This indicates that the this compound-derived anion is more coordinating than some other investigated anions. The solvent can also play a role, with some solvents potentially coordinating to the metal center and influencing the polymerization activity. figshare.com
Hydrosilylation Catalysis
Perfluoroarylboranes are highly effective catalysts for hydrosilylation reactions, which involve the addition of a silicon-hydride bond across an unsaturated bond. While much of the literature focuses on the closely related tris(pentafluorophenyl)borane, the principles are applicable to this compound due to the strong Lewis acidity imparted by the perfluorophenyl groups. nih.govnih.gov
Reduction of Polar Bonds (e.g., Carbonyl, Imine)
Tris(pentafluorophenyl)borane has been shown to be an effective catalyst for the hydrosilylation of various carbonyl and imine functional groups. nih.gov This provides a metal-free method for the reduction of these polar bonds. The mechanism is believed to involve the activation of the silane (B1218182) by the borane, rather than activation of the carbonyl or imine substrate. nih.gov This leads to the formation of a silylium-hydridoborate ion pair, which then effects the reduction. nih.gov
The reduction of aldehydes and ketones with silanes in the presence of a borane catalyst yields the corresponding silyl (B83357) ethers, which can be subsequently hydrolyzed to alcohols. nih.gov Similarly, imines can be reduced to the corresponding amines. nih.govrsc.orgnih.gov The reaction conditions are generally mild, and the catalyst is effective for a wide range of substrates. nih.gov
Table 1: Examples of Borane-Catalyzed Hydrosilylation of Polar Bonds
nih.govrsc.orggoogle.comPiers–Rubinsztajn Reaction and Polysiloxane Synthesis
The Piers-Rubinsztajn reaction is a powerful method for the formation of siloxane (Si-O-Si) bonds, catalyzed by tris(pentafluorophenyl)borane. mcmaster.camdpi.comnih.gov This reaction involves the condensation of a hydrosilane (Si-H) with an alkoxysilane (Si-OR) to produce a siloxane and a hydrocarbon byproduct. mdpi.comnih.gov This methodology is highly valuable for the synthesis of well-defined polysiloxanes and other silicone-based materials under mild conditions. mcmaster.caresearchgate.net
The reaction is tolerant of a wide variety of functional groups, allowing for the synthesis of complex and functionalized silicones. researchgate.net It has been utilized to create a range of materials, including silicone elastomers, foams, and dendrimers. mcmaster.ca The reaction can also be used to form Si-O-C bonds through the reaction of hydrosilanes with alcohols or ethers. mdpi.com This has been applied to the synthesis of poly(silphenylenesiloxane)s with epoxy side groups, using tris(pentafluorophenyl)borane as an efficient catalyst for the polycondensation. cnrs.fr The Piers-Rubinsztajn reaction has also been employed to create structured polysiloxazanes. rsc.org
Isomerization Reactions
Perfluoroarylboranes have demonstrated catalytic activity in the isomerization of olefins. Specifically, tris(pentafluorophenyl)borane has been used to catalyze the isomerization of terminal olefins to internal olefins. rsc.org This atom-economic reaction provides a metal-free alternative to traditional transition-metal catalyzed isomerization processes.
While the stereoselectivity for the isomerization of linear α-olefins can be modest, high regio- and stereoselectivity can be achieved in the isomerization of certain substrates, such as allylbenzenes, to produce biorelevant phenylpropenoid products. rsc.org The mechanism of this isomerization is proposed to proceed through a hydroboration/retro-hydroboration sequence.
Table 2: Chemical Compounds Mentioned Compound NameMolecular FormulaMethylbis(perfluorophenyl)boraneCH₃B(C₆F₅)₂Tris(pentafluorophenyl)boraneB(C₆F₅)₃Methylaluminoxane (MAO)(-Al(CH₃)O-)nZirconocene dichloride(C₅H₅)₂ZrCl₂HydrosilaneR₃SiHAlkoxysilaneR₃SiOR'SiloxaneR₃SiOSiR₃Polysiloxane(-R₂SiO-)nPolysiloxazane(-R₂SiNR'-)nOlefinCnH2nAllylbenzeneC₆H₅CH₂CH=CH₂PhenylpropenoidC₆H₅C₃H₅
E-Selective Alkene Isomerization Catalyzed by Boranes
The isomerization of alkenes, a fundamental transformation in organic synthesis, has traditionally been dominated by transition-metal catalysts. However, the development of main-group catalysts, particularly boranes, for this purpose represents a significant advancement towards more sustainable chemical methodologies. Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as a potent metal-free catalyst for the E-selective isomerization of a wide range of terminal alkenes to their more thermodynamically stable internal counterparts. nih.govcardiff.ac.uk This method is notable for its high efficiency and selectivity, providing access to synthetically valuable internal alkenes with a defined stereochemistry. nih.gov
The catalytic protocol is applicable to a diverse array of substrates. For instance, allylbenzenes bearing various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, as well as halogens at different positions, undergo smooth isomerization to the corresponding (E)-propenylbenzene derivatives in high yields and with excellent E/Z selectivity. nih.govcardiff.ac.uk The reaction conditions are typically straightforward, involving heating the substrate with a catalytic amount of B(C6F5)3 in a suitable solvent like toluene. cardiff.ac.uk The scope of this borane-catalyzed isomerization extends beyond simple allylbenzenes. Substrates with more complex polycyclic aromatic frameworks, such as naphthyl and benzofuranyl motifs, are also efficiently converted to their internal alkene isomers. cardiff.ac.uk Furthermore, the reaction is not limited to 1-arylalkenes; 1,1-disubstituted alkenes and even non-aromatic substrates like β-pinene have been successfully isomerized. cardiff.ac.uk
A significant feature of this methodology is its ability to effect long-range isomerization, where the double bond migrates along a carbon chain to its most stable position. rawdatalibrary.netrsc.org This is particularly useful for the synthesis of internal alkenes from readily available terminal alkene precursors.
The following table summarizes representative examples of B(C6F5)3-catalyzed alkene isomerization, highlighting the broad substrate scope and high E-selectivity.
| Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Allylbenzene | (E)-Prop-1-en-1-ylbenzene | 10 | 150 | 24 | 97 | 94:6 |
| 4-Allylanisole | (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene | 5 | 150 | 24 | 95 | >99:1 |
| 1-Allyl-4-(trifluoromethyl)benzene | (E)-1-(Prop-1-en-1-yl)-4-(trifluoromethyl)benzene | 5 | 150 | 24 | 88 | >99:1 |
| 1-Allyl-2-chlorobenzene | (E)-1-Chloro-2-(prop-1-en-1-yl)benzene | 5 | 150 | 24 | 91 | >99:1 |
| 1-Allylnaphthalene | (E)-1-(Prop-1-en-1-yl)naphthalene | 5 | 150 | 24 | 93 | >99:1 |
| 2-Allylbenzofuran | (E)-2-(Prop-1-en-1-yl)benzofuran | 5 | 150 | 24 | 85 | >99:1 |
| 4-Phenyl-1-butene | (E)-1-Phenyl-1-butene | 10 | 150 | 24 | 75 | >99:1 |
| β-Pinene | α-Pinene | 10 | 150 | 24 | 69 | N/A |
Data compiled from multiple sources. nih.govcardiff.ac.uk
Mechanistic Pathways of Borane-Promoted Isomerization
The mechanism of borane-catalyzed alkene isomerization is a subject of ongoing investigation, with evidence suggesting that multiple pathways may be operative depending on the substrate and reaction conditions. nih.govcardiff.ac.uk Computational and experimental studies have provided significant insights into the plausible mechanistic routes.
One proposed mechanism involves a hydroboration/retro-hydroboration sequence . rawdatalibrary.netrsc.org In this pathway, the borane catalyst adds across the terminal double bond of the alkene (hydroboration) to form an organoborane intermediate. Subsequent β-hydride elimination (retro-hydroboration) from this intermediate can then lead to the formation of the more stable internal alkene. This process is thought to be particularly relevant for bis(pentafluorophenyl)borane-catalyzed isomerizations. rawdatalibrary.netrsc.org
Another prominent mechanistic proposal involves a direct hydride abstraction by the Lewis acidic borane, such as B(C6F5)3, from an allylic position of the substrate. researchgate.net This abstraction generates a carbocation intermediate and a borohydride (B1222165) species. A subsequent 1,2-hydride shift within the carbocation, followed by hydride delivery back from the borohydride, can result in the formation of the isomerized alkene. researchgate.net Experimental and computational evidence for the isomerization of 2-propenyl benzene (B151609) supports the formation of a mixed allylic-benzylic carbenium ion via this pathway. researchgate.net
A third possibility is a 1,3-hydride migration mechanism. cardiff.ac.uk While less commonly invoked, computational studies suggest that this pathway cannot be entirely discounted under certain circumstances. cardiff.ac.uk
The operation of these competing mechanisms highlights the complex interplay of electronic and steric factors in borane-catalyzed transformations. The specific pathway that predominates is likely influenced by the nature of the borane catalyst, the structure of the alkene substrate, and the reaction temperature.
Transfer Hydrogenation and Dehydrogenation Processes
Borane catalysts, in conjunction with suitable hydrogen donors, have proven effective in transfer hydrogenation reactions, offering a metal-free alternative to traditional hydrogenation methods that often require high pressures of hydrogen gas. dtu.dknih.gov Ammonia borane (NH3BH3) is a commonly employed hydrogen source in these systems due to its high hydrogen content and ease of handling. dtu.dknih.gov
A notable application is the borane-catalyzed transfer hydrogenation of pyridines to piperidines. nih.gov This transformation is significant as piperidine (B6355638) scaffolds are prevalent in many pharmaceuticals and natural products. The reaction proceeds with moderate to excellent yields and can exhibit high cis-selectivity for substituted pyridines. nih.gov
The reverse process, dehydrogenation, is also a key feature of borane chemistry. Amine-boranes, for instance, can undergo thermal or catalytically induced dehydrogenation to form aminoboranes and release hydrogen gas. acs.orgresearchgate.net The steric and electronic properties of the substituents on both the boron and nitrogen atoms significantly influence the thermodynamics and kinetics of this process. acs.org For example, methyl substitution on the boron atom in an amine-borane can lead to an exothermic dehydrogenation reaction. acs.org This dehydrogenation can be promoted by various p-block element-based systems, which can act as catalysts or stoichiometric reagents. researchgate.net
The ability of boranes to facilitate both the delivery and removal of hydrogen equivalents underscores their versatility in redox transformations. The mechanism of transfer hydrogenation often involves a concerted double-hydrogen-transfer from the hydrogen donor, such as ammonia-borane, to the substrate, as has been proposed for the reduction of imines. nih.gov
The following table provides an example of a borane-catalyzed transfer hydrogenation reaction.
| Substrate | Product | Hydrogen Source | Catalyst | Yield (%) |
| Pyridine (B92270) | Piperidine | Ammonia borane | B(C6F5)3 | 88 |
| 2-Methylpyridine | cis-2-Methylpiperidine | Ammonia borane | B(C6F5)3 | 75 |
| 4-Phenylpyridine | 4-Phenylpiperidine | Ammonia borane | B(C6F5)3 | 82 |
Data compiled from a representative study. nih.gov
Diversified Organic Transformations
Beyond isomerization and hydrogenation/dehydrogenation, the catalytic utility of this compound and related boranes extends to a variety of other important organic transformations.
Reductive Desulfurization of Thioamides
A significant application of tris(pentafluorophenyl)borane catalysis is the reductive desulfurization of thioamides to the corresponding amines. chemrxiv.orgnih.govchemrxiv.org This metal-free method provides a valuable alternative to traditional transition-metal-catalyzed procedures, which often require harsh conditions. The reaction is typically carried out using a silane, such as phenylsilane (B129415) (PhSiH3), as the stoichiometric reductant. chemrxiv.orgnih.gov
This protocol is characterized by its simplicity, broad substrate scope, and high chemoselectivity. chemrxiv.orgnih.gov It can be applied to primary, secondary, and tertiary thioamides, affording the desired amines in good to excellent yields. chemrxiv.org A key advantage is the tolerance of various functional groups that might be susceptible to reduction under other conditions. nih.govchemrxiv.org
Mechanistic studies, including control experiments and computational calculations, suggest a pathway involving the activation of the thioamide by the Lewis acidic borane, followed by hydride transfer from the silane. chemrxiv.orgnih.gov The reaction progress can be monitored over time, with kinetic studies indicating a gradual conversion of the thioamide to the amine product. chemrxiv.org
The table below presents a selection of thioamides that have been successfully desulfurized using the B(C6F5)3/PhSiH3 system.
| Thioamide Substrate | Amine Product | Yield (%) |
| N,N-Dimethylthiobenzamide | N,N-Dimethylbenzylamine | 95 |
| Thiobenzamide | Benzylamine | 85 |
| N-Phenylthioacetamide | N-Ethylaniline | 92 |
| 4-Methoxythiobenzamide | 4-Methoxybenzylamine | 90 |
| 4-(Trifluoromethyl)thiobenzamide | 4-(Trifluoromethyl)benzylamine | 78 |
Data compiled from representative research. chemrxiv.orgnih.gov
Boron-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation
Tris(pentafluorophenyl)borane (BCF) has gained significant traction as a versatile Lewis acid catalyst for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgsemanticscholar.org Its high Lewis acidity, thermal stability, and commercial availability have made it an attractive tool in synthetic chemistry. rsc.org
In the realm of C-C bond formation, BCF has been employed in a variety of reactions, including Friedel-Crafts-type alkylations and arylations, conjugate additions, and cyclization reactions. rsc.orgsemanticscholar.org These transformations often proceed under mild conditions and with high efficiency, providing access to complex molecular architectures.
For C-X bond formation, BCF catalyzes reactions such as hydrosilylation of carbonyls and imines, hydroamination, and the formation of C-O and C-N bonds through various addition and substitution reactions. rsc.orgmdpi.com The mechanism often involves the activation of a substrate by the borane, making it more susceptible to nucleophilic attack. In reactions involving silanes, BCF can activate the Si-H bond, facilitating hydride transfer. mdpi.com
The development of BCF-catalyzed C-C and C-X bond-forming reactions is an active area of research, with new applications continually being discovered. This underscores the broad utility of highly Lewis acidic boranes in expanding the toolkit of metal-free catalysis. rsc.orgsemanticscholar.org
Electrophilic Cyanation of Alkenes
While specific examples focusing solely on this compound for electrophilic cyanation of alkenes are not extensively detailed in the provided search results, the general reactivity patterns of highly Lewis acidic boranes suggest a plausible role in such transformations. Boranes like B(C6F5)3 are known to activate unsaturated systems, making them more susceptible to attack by nucleophiles. In a hypothetical electrophilic cyanation scenario, the borane could coordinate to the alkene, increasing its electrophilicity. A suitable cyanide source could then attack the activated alkene, leading to the formation of a new C-CN bond. The specifics of such a reaction, including the choice of cyanide reagent and reaction conditions, would be critical for its success. The development of such a methodology would represent a valuable addition to the repertoire of borane-catalyzed reactions.
Emerging Research Frontiers and Future Perspectives in Methylbis Perfluorophenyl Borane Studies
Design and Synthesis of Supported Borane (B79455) Catalysts
The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for improving their practicality, enabling easier separation from products and potential for recycling. For borane catalysts, this typically involves immobilizing the Lewis acidic species onto an inert support like silica (B1680970).
A well-established method for creating borane-functionalized supports involves the reaction of a borane with a carrier like silica. umich.eduresearchgate.net For instance, treating silica with tris(pentafluorophenyl)borane (B72294) results in a borane-functionalized support, SiO₂–B(C₆F₅)₃, where the borane interacts with the siloxane groups on the silica surface. umich.edu This process can be confirmed through surface analysis techniques such as SEM-EDX, FTIR, and XPS, which can detect the presence and distribution of boron and fluorine on the support. umich.edu
This general methodology provides a viable blueprint for the synthesis of supported Methylbis(perfluorophenyl)borane catalysts. The reaction would involve treating a silica support, often dehydroxylated by heating under vacuum, with a solution of MeB(C₆F5)₂. The borane would react with the surface siloxane bridges (Si-O-Si) or residual silanol (B1196071) groups (Si-OH) to form a covalently attached or strongly adsorbed borane species. Such a supported catalyst, SiO₂–B(Me(C₆F₅)₂), could then be used in fixed-bed reactors or slurry-phase reactions, offering significant advantages in process engineering over its homogeneous counterpart. While specific reports on the synthesis and application of supported this compound are not yet prevalent, the strategies developed for B(C₆F₅)₃ provide a clear and promising path forward. researchgate.net
Advanced Applications in Main Group Catalysis
The primary catalytic application for highly electrophilic boranes like this compound is as a co-catalyst or activator in olefin polymerization, particularly with metallocene-based pre-catalysts. researchgate.netresearchgate.net This function is analogous to the well-documented role of B(C₆F₅)₃. researchgate.net
In a typical zirconocene-catalyzed ethylene (B1197577) polymerization, the active catalyst is a cationic metal center. This compound acts as an efficient activator by abstracting an anionic ligand, typically a methyl or alkyl group, from the neutral metallocene complex (e.g., a zirconocene (B1252598) dimethyl). This reaction generates a highly electrophilic, coordinatively unsaturated cationic metallocene, [(C₅H₅)₂ZrCH₃]⁺, which is the active species for polymerization. The borane is converted into a stable, weakly coordinating borate (B1201080) anion, [MeB(C₆F₅)₂CH₃]⁻, which acts as the counterion.
The key attributes of this compound in this context are its strong Lewis acidity, sufficient to abstract the alkyl group, and the steric bulk of the perfluorophenyl rings, which ensures the resulting borate anion is non-coordinating and does not interfere with the polymerization process. While its Lewis acidity is attenuated by the electron-donating methyl group compared to B(C₆F₅)₃, it remains a potent activator. acs.org This role as an activator for MAO-free (methylaluminoxane-free) polymerization systems is a significant area of research. umich.edu
Beyond polymerization, the related bis(pentafluorophenyl)borane (B69467), HB(C₆F₅)₂, is known for its utility in frustrated Lewis pair (FLP) generation, small molecule activation, and other Lewis acid-catalyzed reactions. rsc.org These applications represent fertile ground for future exploration with this compound, where its unique electronic signature may offer different reactivity or selectivity profiles.
Integration with Supramolecular Chemistry and Functional Materials
The integration of highly electrophilic boranes into larger, ordered systems is a burgeoning field with applications in functional materials and responsive systems. Tris(pentafluorophenyl)borane has been successfully used to construct supramolecular systems through the formation of B–N charge-transfer complexes and frustrated Lewis pairs (FLPs). cardiff.ac.uktue.nlresearchgate.net These systems are of interest for developing new structures and functions in noncovalent polymers. thieme-connect.detue.nl Furthermore, B(C₆F₅)₃ has found utility as a p-type dopant for organic semiconductors used in electronic devices. rsc.orgrsc.org
High-Throughput Screening and Computational Catalyst Design
Modern catalyst development increasingly relies on computational chemistry and high-throughput screening (HTS) to accelerate discovery and optimization. mdpi.com For borane catalysts, Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding their behavior. utwente.nl
Computational methods are particularly valuable for quantifying the Lewis acidity of boranes, a key parameter governing their catalytic activity. nih.gov Metrics such as the calculated Fluoride Ion Affinity (FIA) allow for the direct comparison of different borane structures. For example, DFT calculations can precisely quantify the expected decrease in Lewis acidity when replacing a C₆F₅ group in B(C₆F₅)₃ with a methyl group to form MeB(C₆F₅)₂, providing a theoretical basis for its different reactivity. acs.org Such calculations have been used to compare B(C₆F₅)₃ with even stronger Lewis "superacids" like tris(perfluorotolyl)borane. nih.gov
Furthermore, DFT can be used to model entire catalytic cycles, such as the activation of a metallocene pre-catalyst or the steps in a hydrosilylation reaction. nih.gov By calculating the energies of intermediates and transition states, researchers can elucidate reaction mechanisms and identify rate-limiting steps. This insight is crucial for the rational design of more efficient catalysts. While large-scale HTS campaigns specifically targeting this compound have not been reported, the computational tools are mature and readily applicable. These methods allow for the in-silico screening of various borane derivatives and reaction substrates, guiding synthetic efforts toward the most promising candidates.
Addressing Challenges and Identifying Unexplored Reactivity
Despite its potential, the study and application of this compound face several challenges. Its synthesis is less direct than that of the parent B(C₆F₅)₃, often requiring multi-step procedures involving organometallic C₆F₅ transfer agents. A significant chemical challenge is its inherently lower Lewis acidity compared to B(C₆F₅)₃, stemming from the electron-donating nature of the methyl group. acs.org This may render it less effective in reactions that require exceptionally high electrophilicity, such as the activation of very weak Lewis bases.
However, these challenges also present opportunities. The modulated Lewis acidity of MeB(C₆F₅)₂ could be advantageous for achieving higher selectivity in certain catalytic transformations, where the extreme reactivity of B(C₆F₅)₃ might lead to side reactions.
Several areas of reactivity remain unexplored. A major frontier is the systematic investigation of this compound in Frustrated Lewis Pair (FLP) chemistry . The unique steric and electronic environment around the boron center could lead to novel FLP reactivity for small molecule activation (e.g., H₂, CO₂, N₂O). Another promising avenue is its use in asymmetric catalysis . nih.gov The development of chiral derivatives of this compound, or its use in combination with chiral co-catalysts, could enable new enantioselective transformations. The specific interactions afforded by the MeB(C₆F₅)₂ moiety could provide unique stereochemical control that is not accessible with other boranes. Finally, its potential role in catalyzing reactions beyond polymerization and hydrosilylation, such as C-H functionalization or dehydrogenation reactions, remains an open and exciting field of inquiry. cardiff.ac.uknih.gov
Q & A
Basic Research Questions
Q. How is methylbis(perfluorophenyl)borane synthesized, and what analytical techniques validate its purity and structure?
- Methodology : Synthesis typically involves reacting methylboron halides with perfluorophenyl Grignard or lithium reagents under inert conditions. For example, analogous bis(perfluorophenyl)borane complexes are synthesized via transmetallation reactions using fluorinated aryl lithium reagents and boron precursors . Purity is confirmed via multinuclear NMR (¹¹B, ¹⁹F, and ¹H) to verify boron coordination and fluorine substituent integration. Single-crystal XRD provides structural validation, while mass spectrometry confirms molecular weight .
Q. What experimental methods quantify the Lewis acidity of this compound?
- Methodology : The Gutmann-Beckett method employs ³¹P NMR spectroscopy with triethylphosphine oxide (Et₃PO) as a probe. The degree of downfield shift correlates with Lewis acidity strength. Childs’ method uses competitive binding experiments with Lewis bases (e.g., pyridine derivatives) to establish acidity scales . Comparative studies with B(C₆F₅)₃ (a benchmark) are critical due to steric and electronic differences introduced by the methyl group .
Q. How does steric bulk from perfluorophenyl groups influence reactivity in small-molecule activation?
- Methodology : Steric effects are assessed via Tolman’s cone angle calculations and crystallographic data. For example, bulky perfluorophenyl groups hinder coordination to transition metals but enhance electrophilicity in frustrated Lewis pairs (FLPs). Reactivity studies with H₂, CO₂, or alkenes under controlled conditions reveal activation barriers and selectivity trends .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during catalytic applications of this compound?
- Methodology : Side reactions (e.g., borane dimerization or substrate over-reduction) are minimized by:
- Solvent selection : Low-polarity solvents (e.g., toluene) reduce ionic byproduct formation.
- Temperature control : Sub-ambient temperatures suppress thermal decomposition.
- Additive screening : Bulky Lewis bases (e.g., 2,6-lutidine) modulate borane reactivity without full coordination .
Q. How do computational methods elucidate the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model frontier molecular orbitals (FMOs) and partial charges. For example, the methyl group’s electron-donating effect reduces boron’s electrophilicity compared to B(C₆F₅)₃, impacting FLP behavior. Charge decomposition analysis (CDA) quantifies ligand-to-boron electron transfer .
Q. What are the challenges in characterizing borane-substrate adducts, and how are they addressed?
- Methodology : Adduct instability complicates isolation. Techniques include:
- Low-temperature crystallography : Stabilizes transient adducts (e.g., borane-alkene complexes).
- In-situ NMR : Tracks adduct formation in real-time.
- Mass spectrometry (ESI-MS) : Identifies ionized adducts without isolation .
- Data contradiction : Discrepancies in reported bond lengths (e.g., B–C vs. B–F) may reflect dynamic disorder in crystals; high-resolution XRD and neutron diffraction resolve ambiguities .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
